molecular formula C20H18O5 B5214660 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone

5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone

Cat. No. B5214660
M. Wt: 338.4 g/mol
InChI Key: JCLJZISPZAXEFU-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone, also known as DMF, is a natural product that has been found in various plant species. DMF has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the body. 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has been found to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone in lab experiments is that it is a natural product and therefore has a lower risk of toxicity compared to synthetic compounds. 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone is also relatively easy to synthesize and can be obtained in large quantities. One limitation of using 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone. One area of research is the development of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone's effects on the gut microbiome, as there is evidence to suggest that 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone may have a beneficial effect on gut health. Finally, further studies are needed to fully understand the mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone and its potential therapeutic applications.
Conclusion
In conclusion, 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone is a natural product that has gained significant attention in recent years due to its potential therapeutic applications. 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, and has been investigated for its potential use in treating neurodegenerative diseases. While there are still many unanswered questions about the mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone, its potential for therapeutic use makes it an exciting area of research.

Synthesis Methods

5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone can be synthesized by the reaction between 2,4-dimethoxybenzaldehyde and 2-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux in acetic acid to yield 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone as a yellow crystalline solid.

Scientific Research Applications

5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. 5-(2,4-dimethoxyphenyl)-3-(2-methoxybenzylidene)-2(3H)-furanone has also been shown to have neuroprotective effects and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-22-15-8-9-16(18(12-15)24-3)19-11-14(20(21)25-19)10-13-6-4-5-7-17(13)23-2/h4-12H,1-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLJZISPZAXEFU-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=C3OC)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=C3OC)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one

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